molecular formula C10H17NO B13082193 1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13082193
M. Wt: 167.25 g/mol
InChI Key: POATVFLGGZNCKV-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the Pyrrolidine Ring: Pyrrolidine can be introduced via nucleophilic substitution reactions or through the use of pyrrolidine derivatives in condensation reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving organometallic reagents and catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.

    1-(1-Methylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

    1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one: Has an additional carbon in the main chain.

Uniqueness

1-(1-Methylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both a methylcyclopropyl group and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-methylcyclopropyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H17NO/c1-10(4-5-10)9(12)7-8-3-2-6-11-8/h8,11H,2-7H2,1H3

InChI Key

POATVFLGGZNCKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)CC2CCCN2

Origin of Product

United States

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